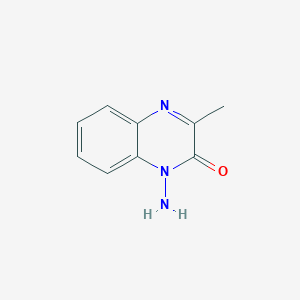
1-Amino-3-methylquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-methylquinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-methylquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable diketone or keto acid, followed by amination and methylation steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-Amino-3-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline derivatives with different oxidation states.
Reduction: Reduction of the quinoxaline ring to form dihydroquinoxalines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various functional groups onto the aromatic ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of materials with specific properties, such as dyes, pigments, and polymers.
作用机制
The mechanism of action of 1-Amino-3-methylquinoxalin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA, leading to a biological response. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the amino and methyl groups.
2-Methylquinoxaline: A derivative with a methyl group at the 2-position.
3-Aminoquinoxaline: A derivative with an amino group at the 3-position.
Uniqueness
1-Amino-3-methylquinoxalin-2(1H)-one is unique due to the presence of both amino and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its interactions with molecular targets and potentially improve its efficacy in various applications.
属性
CAS 编号 |
33096-86-5 |
|---|---|
分子式 |
C9H9N3O |
分子量 |
175.19 g/mol |
IUPAC 名称 |
1-amino-3-methylquinoxalin-2-one |
InChI |
InChI=1S/C9H9N3O/c1-6-9(13)12(10)8-5-3-2-4-7(8)11-6/h2-5H,10H2,1H3 |
InChI 键 |
DYQDOFNULONHSB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2N(C1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13816747.png)



![4-Chloro-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816772.png)


![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide](/img/structure/B13816785.png)

